LogP Differential: Para-CF₃ Benzhydryl Chloride vs. Unsubstituted Benzhydryl Chloride
The target compound exhibits a computed logP of 5.03, compared with 3.96 for unsubstituted benzhydryl chloride (chlorodiphenylmethane, CAS 90-99-3), representing a ΔlogP of +1.07 . This ~11.7-fold increase in octanol–water partition coefficient is attributable to the strong hydrophobic character of the para-CF₃ group and has direct implications for phase-transfer efficiency, chromatographic retention, and the lipophilicity of drug candidates constructed from this building block.
| Evidence Dimension | Octanol–water partition coefficient (logP, computed) |
|---|---|
| Target Compound Data | logP = 5.03 |
| Comparator Or Baseline | Benzhydryl chloride (CAS 90-99-3): logP = 3.96 |
| Quantified Difference | ΔlogP = +1.07 (~11.7-fold higher lipophilicity) |
| Conditions | Computed logP (XLogP3) from vendor and database entries; consistent across ChemSrc and ChemScene data sheets. |
Why This Matters
A 1.07 logP unit increase significantly alters extraction behavior, storage requirements, and the ADME profile of derived pharmaceutical intermediates, making the para-CF₃ variant distinguishable at the procurement specification level.
